molecular formula C10H17NO B11999153 2-(5-Aminohexyl)furan

2-(5-Aminohexyl)furan

Katalognummer: B11999153
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: USHYOUHIULPRTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Aminohexyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with an aminohexyl group. Furans are heterocyclic aromatic compounds with a five-membered ring containing one oxygen atom. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Aminohexyl)furan can be achieved through several methods. One common approach involves the reaction of furan with 5-aminohexyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions has been explored for the efficient production of furan derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Aminohexyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aminohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated furans.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted furans depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(5-Aminohexyl)furan has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(5-Aminohexyl)furan involves its interaction with specific molecular targets and pathways. The aminohexyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The furan ring’s aromatic nature allows it to participate in π-π stacking interactions, further modulating its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-Aminohexyl)furan stands out due to its unique aminohexyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields.

Eigenschaften

Molekularformel

C10H17NO

Molekulargewicht

167.25 g/mol

IUPAC-Name

6-(furan-2-yl)hexan-2-amine

InChI

InChI=1S/C10H17NO/c1-9(11)5-2-3-6-10-7-4-8-12-10/h4,7-9H,2-3,5-6,11H2,1H3

InChI-Schlüssel

USHYOUHIULPRTN-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCCC1=CC=CO1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.